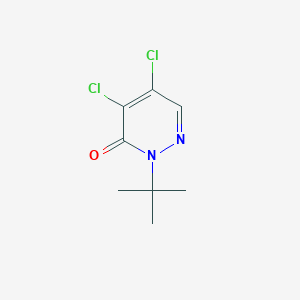
2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one
概要
説明
2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one (2,4,5-TDCPD) is a compound belonging to the pyridazinone family of compounds. It is a chlorinated heterocyclic compound that has been used in a variety of scientific research applications, including as a reagent for the synthesis of other compounds, as a catalyst for the synthesis of polymers, and as a pharmaceutical agent.
科学的研究の応用
Synthesis and Structural Analysis
The compound 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one has been utilized in various synthetic and structural studies. For instance, its derivatives have been synthesized and their crystal structures analyzed. One such study involves the synthesis of a related compound, 2-tert-butyl-5(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H-one), which crystallized in an orthorhombic space group, showing inter- and intramolecular hydrogen bond C—H…O interactions stabilizing the structure (Xu et al., 2006).
Applications in Medical Imaging
This compound has also found applications in medical imaging. A study synthesized and evaluated 18F-labeled pyridaben analogs, including 2-tert-butyl-4-chloro-5-(4-(2-18F-fluoroethoxy))benzyloxy-2H-pyridazin-3-one, as potential myocardial perfusion imaging agents with PET. These compounds showed high heart uptake and low background uptake in mouse and swine models, suggesting their potential use in imaging applications (Mou et al., 2012).
Biological Activity
Several studies have explored the biological activity of derivatives of this compound. One such study synthesized derivatives and evaluated their inhibition against Colletotrichum lagenarium, showing significant inhibitory effects at certain concentrations (Song & Gong, 2005). Another research focused on synthesizing pyridazinone derivatives containing the 1,3,4-thiadiazole moiety, which displayed promising anticancer activity against specific cancer cell lines (Qin et al., 2020).
Synthesis and Tautomerism
The compound and its derivatives have been used to study tautomeric transformations. For example, research on 2-(tert-butyl)-1,2,4-benzotriazine-3(2H)-thiones, which are structurally related, demonstrated equilibrium between open and cyclic isomers, dependent on the substituents in the benzene ring (Lipilin et al., 2006).
Photochemical Properties
The photochemical properties of derivatives of this compound have been explored. A study synthesized trans-2-(2-aryl- or heteroarylvinyl)-4,5-dichloropyridazin-3(2H)-ones and analyzed their photochemical behavior, finding it dependent on the type of aryl or heterocyclic ring and solvent polarity (Yim et al., 2008).
特性
IUPAC Name |
2-tert-butyl-4,5-dichloropyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2N2O/c1-8(2,3)12-7(13)6(10)5(9)4-11-12/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFVZRTXGLHTNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C(=C(C=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381989 | |
| Record name | 2-tert-Butyl-4,5-dichloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84956-71-8 | |
| Record name | 2-tert-Butyl-4,5-dichloropyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20381989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butyl-4,5-dichloro-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is known about the synthesis of 2-(tert-Butyl)-4,5-dichloropyridazin-3(2H)-one?
A1: The provided research article [] focuses specifically on detailing a novel process for the production of this compound. While the abstract provided does not delve into the specifics of this process, the title suggests that the article likely outlines the chemical reactions, conditions, and potentially the yield and purity of the synthesized compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Dithiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1273019.png)












